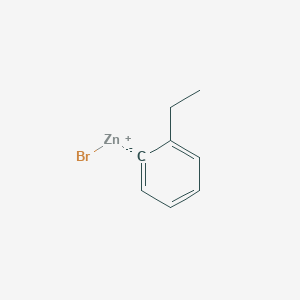

2-Ethylphenylzinc bromide

Description

Historical Development and Evolution of Organozinc Chemistry

The journey of organozinc chemistry began in 1849 with Edward Frankland's synthesis of diethylzinc. digitellinc.com This pioneering work not only marked the dawn of organometallic chemistry but also laid the foundational principles of valence. digitellinc.com For a considerable period, the pyrophoric nature of many organozinc compounds limited their widespread application. wikipedia.org

A significant breakthrough came with the advent of in situ generation methods, exemplified by the Reformatsky reaction, which utilizes zinc metal to create a zinc enolate from an α-halo ester. digitellinc.com This development showcased the potential for chemoselective reactions. The latter half of the 20th century witnessed a renaissance in organozinc chemistry, largely driven by the emergence of transition metal-catalyzed cross-coupling reactions. The Negishi coupling, which employs organozinc reagents in palladium- or nickel-catalyzed carbon-carbon bond formations, proved to be exceptionally versatile and functional group tolerant, earning Ei-ichi Negishi a share of the Nobel Prize in Chemistry in 2010. This era solidified the standing of organozinc reagents as crucial components in the synthetic chemist's toolkit. researchgate.net

Significance of Arylzinc Reagents in Carbon-Carbon Bond Formation

Aryl-aryl bonds are ubiquitous structural motifs in pharmaceuticals, natural products, and advanced materials. Arylzinc reagents have emerged as powerful nucleophiles for the construction of these vital linkages through cross-coupling reactions. Their moderate reactivity, when compared to more aggressive organometallic counterparts like Grignard or organolithium reagents, is a key advantage. wikipedia.org This tempered reactivity allows for the presence of sensitive functional groups such as esters, ketones, and nitriles in the coupling partners, a feature that greatly enhances synthetic efficiency by reducing the need for protecting group strategies. researchgate.netd-nb.info

The Negishi cross-coupling reaction, in particular, stands out for its broad applicability in forging C(sp²)-C(sp²) bonds. researchgate.net The use of arylzinc reagents in these transformations is favored for its operational simplicity and the often mild reaction conditions required. mdpi.com Furthermore, the development of methods for the direct insertion of activated zinc into aryl halides has streamlined the preparation of these valuable reagents. wikipedia.org

Scope and Distinctive Features of Arylzinc Bromides in Modern Synthetic Chemistry

Within the family of arylzinc reagents, arylzinc bromides represent a widely utilized subclass. Their prevalence stems from the ready availability and favorable reactivity of aryl bromides as starting materials for their preparation. The direct insertion of zinc metal into an aryl bromide is a common and effective method for generating the corresponding arylzinc bromide. mdpi.com

A notable feature of arylzinc bromides is their compatibility with a range of transition metal catalysts, including not only palladium and nickel but also cobalt and iron, for various cross-coupling reactions. acs.orgresearchgate.net This versatility expands the synthetic chemist's options for achieving specific bond formations. Recent advancements have also focused on the one-pot synthesis of arylzinc bromides and their subsequent coupling reactions, further enhancing their practical utility. mdpi.com The nature of the halide in an arylzinc halide can influence its reactivity, with studies suggesting that the longer Zn-C bond in species derived from bromides or iodides can lead to faster transmetalation rates in catalytic cycles. researchgate.net

Rationale for Dedicated Investigation into 2-Ethylphenylzinc Bromide Reactivity and Synthetic Utility

The study of specific, substituted arylzinc reagents like this compound is crucial for understanding the subtle yet significant effects of steric and electronic factors on their reactivity. The presence of an ethyl group at the ortho-position introduces steric hindrance that can influence the reagent's behavior in cross-coupling reactions. Investigating the reactivity of this compound allows for a deeper understanding of how such substitution patterns affect reaction outcomes, catalyst selection, and the synthesis of sterically encumbered molecules.

A detailed examination of this compound's synthetic utility provides valuable insights for medicinal and materials chemists seeking to introduce the 2-ethylphenyl motif into complex molecular architectures. For instance, studies on its coupling with sterically hindered acid chlorides can reveal effective catalytic systems for the synthesis of highly substituted ketones. psu.edu By focusing on a specific reagent like this compound, the scientific community can build a more nuanced and predictive framework for the application of arylzinc halides in organic synthesis.

Research Findings on this compound

Detailed studies have explored the reactivity of this compound in various cross-coupling reactions. These investigations provide valuable data on catalyst performance and substrate scope.

Table 1: Palladium-Catalyzed Coupling of this compound with 2,6-Disubstituted Benzoyl Chlorides

| Entry | Aroyl Chloride | Catalyst (mol %) | Product | Yield (%) |

| 1 | 2,6-Difluorobenzoyl chloride | Pd(PPh₃)₂Cl₂ (2) | 2-Ethyl-2',6'-difluorobenzophenone | 62 |

| 2 | 2,6-Dichlorobenzoyl chloride | Pd(PPh₃)₂Cl₂ (2) | 2-Ethyl-2',6'-dichlorobenzophenone | 41 |

Data sourced from a study on the synthesis of highly hindered aryl ketones. psu.edu

Table 2: Comparison of Catalytic Systems for the Coupling of Phenyl-Substituted Organozinc Reagents

| Entry | Organozinc Reagent | Aroyl Chloride | Catalyst (mol %) | Product | Yield (%) |

| 1 | Phenylzinc bromide | 2,6-Difluorobenzoyl chloride | Ni(acac)₂ (2) | 2,6-Difluorobenzophenone | 25 |

| 2 | Phenylzinc bromide | 2,6-Dichlorobenzoyl chloride | Ni(acac)₂ (2) | 2,6-Dichlorobenzophenone | 19 |

This table provides context for the reactivity of related, less-hindered systems. psu.edu

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);ethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h3-6H,2H2,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXYVQPIRJVOMP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=[C-]1.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Pathways and Fundamental Reactivity of 2 Ethylphenylzinc Bromide

Comparative Reactivity Profiles of Arylzinc Halides with Other Organometallics

Organozinc reagents, including arylzinc halides like 2-ethylphenylzinc bromide, occupy a unique position in the reactivity spectrum of organometallic compounds. While more reactive than organostannanes (used in Stille coupling) and organoboranes (used in Suzuki coupling), they are less reactive and more selective than organolithium and Grignard reagents. wikipedia.orgnrochemistry.com This moderated reactivity allows for the preparation of highly functionalized organozinc compounds that would be incompatible with more reactive organometallics. organicreactions.org

The carbon-zinc bond possesses a more covalent character compared to the more ionic carbon-magnesium or carbon-lithium bonds. organicreactions.org This results in reduced nucleophilicity and basicity, rendering them less prone to side reactions such as protonolysis or addition to carbonyl groups present in the substrate. organicreactions.org However, the presence of empty p-orbitals on the zinc atom facilitates transmetalation to transition metal centers, a key step in cross-coupling catalysis. organicreactions.orgnih.gov

A key distinction in reactivity is also observed between arylzinc halides (ArZnX) and diarylzincs (Ar2Zn). Diarylzincs can readily transmetalate to a palladium center in non-polar solvents, whereas arylzinc halides often require the presence of salts or a more polar solvent to facilitate this step. acs.orgcore.ac.uk This is in contrast to alkylzinc reagents, which often require the formation of "ate" complexes (e.g., RZnX3^2-) to undergo transmetalation. wikipedia.org

Table 1: Comparative Reactivity of Organometallic Reagents

| Organometallic Reagent | General Formula | Reactivity | Functional Group Tolerance | Key Applications |

|---|---|---|---|---|

| Organolithium | R-Li | Very High | Low | Polymerization, Strong Base |

| Grignard Reagent | R-MgX | High | Low to Moderate | Nucleophilic Addition to Carbonyls |

| Arylzinc Halide | Ar-ZnX | Moderate | High | Negishi Coupling |

| Organocuprate | R2CuLi | Moderate | High | Conjugate Addition |

| Organoborane | R-B(OR)2 | Low | Very High | Suzuki Coupling |

| Organostannane | R-SnR'3 | Low | Very High | Stille Coupling |

Elementary Steps in Transition Metal-Catalyzed Reactions Involving Arylzinc Bromides

The catalytic cycle of transition metal-catalyzed cross-coupling reactions involving arylzinc bromides, such as the Negishi coupling, generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. chemistnotes.comlibretexts.org

The catalytic cycle is initiated by the oxidative addition of an organic halide (e.g., an aryl bromide) to a low-valent transition metal complex, typically palladium(0) or nickel(0). wikipedia.orgnrochemistry.com This step involves the insertion of the metal into the carbon-halogen bond, leading to a formal oxidation of the metal (e.g., from Pd(0) to Pd(II)). libretexts.org The reactivity of the organic halide in this step generally follows the trend I > OTf > Br >> Cl. wikipedia.org For aryl halides, the reaction is believed to proceed through a concerted mechanism. libretexts.org The rate of oxidative addition can be influenced by the electronic properties of the aryl halide, with electron-poor aryl halides generally reacting faster. nih.gov The choice of ligand on the metal center is also crucial; electron-rich ligands can accelerate the oxidative addition step. libretexts.orguni-muenchen.de

Following oxidative addition, the organozinc reagent undergoes transmetalation, transferring its organic group (in this case, the 2-ethylphenyl group) to the transition metal center and replacing the halide. wikipedia.orgacs.orgorganic-chemistry.org This step is a defining feature of the Negishi coupling. acs.org Kinetic studies have shown that for some nickel-catalyzed cross-coupling reactions involving arylzinc reagents, transmetalation is the rate-limiting step. nih.govresearchgate.net The exact mechanism of transmetalation can be complex and may depend on the specific reagents and conditions. For arylzinc halides, the process is often facilitated by an increase in solvent polarity or the presence of halide salts. acs.org Unlike alkylzinc reagents, the formation of higher-order zincate species is not always a prerequisite for the transmetalation of arylzinc compounds. wikipedia.org

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the transition metal center couple and are eliminated as the final product. wikipedia.orgacs.orgorganic-chemistry.org This step regenerates the low-valent transition metal catalyst, allowing it to re-enter the catalytic cycle. chemistnotes.com For reductive elimination to occur, the two organic ligands typically need to be in a cis orientation on the metal center. nrochemistry.com The nature of the ligands on the metal can significantly influence the rate of reductive elimination relative to competing side reactions, such as β-hydride elimination, particularly when dealing with alkyl groups that have β-hydrogens. mit.edunih.gov

Role of the Bromide Ligand in Reaction Intermediates and Selectivity

The bromide ligand, both from the this compound and potentially from the aryl halide substrate, plays a significant role throughout the catalytic cycle. During the formation of the organozinc reagent itself, the oxidative addition of zinc metal to an organic bromide is a key step, and the nature of the C-Br bond influences this process. acs.org

In the context of the cross-coupling reaction, the halide on the arylzinc reagent can influence its reactivity and the rate of transmetalation. researchgate.net Furthermore, the halide ligands on the transition metal intermediate formed after oxidative addition are displaced during transmetalation. The presence of bromide ions in the reaction mixture can also affect the stability and reactivity of the catalytic species. In some cases, the counterion of the alkylzinc reagent (chloride or bromide) has a pronounced effect on the cross-coupling reaction. nih.gov For instance, it has been observed that arylzinc halides may fail to couple in THF without the presence of a salt, while the addition of salts like ZnBr2 can facilitate the reaction. acs.orgorganic-chemistry.org

Theoretical and Computational Elucidation of Reaction Mechanisms

Computational methods, particularly density functional theory (DFT), have become invaluable tools for elucidating the detailed mechanisms of reactions involving organozinc reagents. rsc.orgchemrxiv.org These studies can provide insights into the structures of intermediates and transition states, as well as the energetics of different reaction pathways. researchgate.net

For example, theoretical calculations can help to rationalize the observed stereoselectivity and regioselectivity in cross-coupling reactions. They can also be used to investigate the role of ligands and additives in promoting specific elementary steps. Computational studies have been employed to understand the preference for one-step versus two-step mechanisms in certain cycloaddition reactions and to analyze the electronic effects of substituents on reaction rates. chemrxiv.org While specific computational studies focusing solely on this compound are not prevalent, the general principles derived from theoretical investigations of related arylzinc systems are applicable.

Quantum Chemical Investigations of Transition States and Intermediates

Quantum chemical calculations, primarily using Density Functional Theory (DFT), have provided significant insights into the potential energy surfaces of reactions involving arylzinc reagents. acs.orgcapes.gov.bracs.org These studies help characterize the structure and energetics of fleeting transition states and reactive intermediates that are often difficult to observe experimentally.

Studies on model systems reveal that the transmetalation between an arylzinc compound and a palladium(II) or nickel(II) halide complex can proceed through various pathways. acs.org Computational models have identified key transition states, such as doubly bridged structures where the zinc and the transition metal are simultaneously coordinated to the aryl group and a halide. acs.org For example, DFT calculations on related systems have determined the activation energies for different mechanistic possibilities, such as associative ligand exchange pathways. acs.org

One computational study focusing on the Negishi coupling transmetalation step calculated the activation energy (ΔG‡) for the exchange of methyl and a generic R group between zinc and palladium via a doubly bridged transition state to be 26.4 kcal/mol. acs.org Such calculations allow for a comparison between different potential pathways, including those that are dependent or independent of ligand substitution. acs.org Furthermore, computational analysis has been used to rationalize unexpected E-to-Z isomerizations in related organometallic intermediates by showing that certain isomerized intermediates can be thermodynamically more stable. acs.org

The table below summarizes representative calculated energy values for key steps in Negishi coupling reactions involving organozinc reagents, derived from DFT studies on model systems.

| Reaction Step/Intermediate | Parameter | Calculated Value (kcal/mol) | Reference System |

| Ligand Substitution | Activation Energy (ΔG‡) | 19.5 - 22.7 | trans-[PdArMe(L)₂] + ZnMe₂ |

| Associative Me/Rf Exchange | Activation Energy (ΔG‡) | 26.4 | trans-[PdArMe(L)₂] + ZnMe₂ |

| Isomerization | Relative Energy (ΔG) | -0.7 | Pd-Dialkenyl Intermediate (EE vs ZE) |

These values are derived from studies on model systems and serve to illustrate the energetic landscape of reactions involving arylzinc reagents. acs.orgacs.org

Moreover, computational studies have highlighted the significant role of solvent molecules and additives like lithium chloride in stabilizing intermediates and transition states. rsc.orgresearchgate.net DFT calculations revealed that coordinating solvents can lower the activation energy by stabilizing transition states that involve multiple organozinc moieties. rsc.org

Analysis of Ligand Effects and Stereochemical Outcomes

The ligands coordinated to the transition metal catalyst (typically nickel or palladium) play a crucial role in modulating the reactivity and determining the stereochemical outcome of cross-coupling reactions. The choice of ligand, often a phosphine (B1218219) or an N-heterocyclic carbene (NHC), can influence reaction rates, selectivity, and the stability of catalytic intermediates. rsc.orgnih.gov

Computational and experimental studies have shown that ligands can affect the transmetalation step in several ways. acs.orgrsc.org An excess of a ligand, such as triphenylphosphine (B44618) (PPh₃), can influence the competitive reaction mechanisms that occur during transmetalation. acs.org DFT calculations have demonstrated that the coordination of ligands to the metal center affects the energy barriers of elementary steps. For instance, the formation of intermetallic M–Zn species (where M = Ni, Pd), which can remove active catalysts from the main cycle, is influenced by the nature of the phosphine or NHC ligand. rsc.org

The stereochemical integrity of the organozinc reagent is a critical consideration, especially when using chiral or geometrically defined reagents. While this compound is achiral, studies on related chiral secondary alkylzinc reagents show that they can engage in stereospecific reactions with retention of configuration. researchgate.net This stereospecificity is highly dependent on the catalyst system and reaction conditions. Ligands control the geometry of the transition metal complex, which in turn dictates the facial selectivity of subsequent elementary steps like reductive elimination, thereby determining the final product's stereochemistry. In some systems, unexpected losses in stereochemistry have been shown to be directly dependent on the specific ligand used. rsc.org

The effect of different ligands on reaction outcomes is often evaluated experimentally, as summarized in the following table for a model Negishi coupling reaction.

| Catalyst/Ligand | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (Linear:Branched) |

| Pd₂(dba)₃ / P(t-Bu)₃ | 25 | 18 | 98 | >99:1 |

| Pd₂(dba)₃ / XPhos | 25 | 18 | 99 | >99:1 |

| Pd₂(dba)₃ / SPhos | 25 | 18 | 99 | >99:1 |

| Pd₂(dba)₃ / CPhos | 25 | 18 | 99 | >99:1 |

Data adapted from a study on the linear-selective Negishi coupling of allylzinc reagents, demonstrating the powerful influence of phosphine ligands on reactivity and selectivity. nih.gov

Pathways Leading to Side Reactions (e.g., Homocoupling, Dehalogenation)

Besides the desired cross-coupling product, reactions involving this compound can be compromised by side reactions, most notably homocoupling and dehalogenation.

Homocoupling: This reaction leads to the formation of 2,2'-diethylbiphenyl from two molecules of the organozinc reagent or the corresponding aryl halide. The mechanism of homocoupling in nickel- and palladium-catalyzed reactions involving zinc metal has been a subject of extensive study. acs.orgresearchgate.net One key intermediate identified in nickel-catalyzed homocoupling is [(PPh₃)₂NiII(Ar)Cl]. acs.org The reaction can proceed through a pathway involving the formation of an arylzinc intermediate, [ArZnCl], followed by transmetalation to a second molecule of the nickel-aryl complex to generate a diarylnickel species, which then undergoes rapid reductive elimination to yield the biaryl product. acs.orgoperachem.com

The zinc chloride (ZnCl₂) generated as a byproduct can also play a complex role, sometimes acting as an accelerator and at other times as an inhibitor by forming various zincate species that alter the catalytic cycle. rsc.orgacs.org Computational studies have suggested pathways for the formation of high-valent intermediates like NiIII(Ar)₂Br that precede reductive elimination to the homocoupled product. rsc.org

Dehalogenation: This side reaction results in the formation of ethylbenzene, where the bromine atom is replaced by a hydrogen atom. This typically occurs through the reaction of the organozinc intermediate with a proton source. Although organozinc reagents are more stable towards protic solvents than Grignard or organolithium reagents, they are still susceptible to protonolysis. wikipedia.org Trace amounts of water, alcohols, or other acidic protons in the reaction mixture can lead to dehalogenation. The mechanism involves a simple acid-base reaction where the carbanionic character of the 2-ethylphenyl group facilitates proton abstraction. Careful drying of solvents and reagents is therefore essential to minimize this pathway.

Strategic Applications of 2 Ethylphenylzinc Bromide in Catalytic Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions (Negishi Coupling)

The Negishi coupling, a palladium-catalyzed reaction between an organozinc compound and an organic halide or triflate, stands as a powerful tool for the formation of carbon-carbon bonds. The reaction's versatility and functional group tolerance have cemented its place in the synthesis of complex organic molecules.

Scope and Versatility with Diverse Electrophiles (e.g., Organic Halides, Triflates)

In principle, 2-Ethylphenylzinc bromide would be expected to couple with a wide array of organic electrophiles. The reactivity of the electrophile typically follows the trend I > OTf > Br >> Cl. Thus, aryl, heteroaryl, and vinyl halides or triflates would be anticipated to be suitable coupling partners. For instance, the coupling of this compound with an aryl bromide would yield a 2-ethyl-1,1'-biphenyl derivative. The reaction's success would hinge on factors such as the steric and electronic properties of both coupling partners.

Table 1: Hypothetical Scope of Electrophiles in Negishi Coupling with this compound

| Electrophile Class | Example Electrophile | Expected Product Structure |

| Aryl Bromide | 4-Bromotoluene | 2-Ethyl-4'-methyl-1,1'-biphenyl |

| Aryl Iodide | 1-Iodo-3-nitrobenzene | 2-Ethyl-3'-nitro-1,1'-biphenyl |

| Aryl Triflate | Phenyl triflate | 2-Ethyl-1,1'-biphenyl |

| Vinyl Bromide | (E)-1-bromo-2-phenylethene | (E)-1-(2-Ethylphenyl)-2-phenylethene |

| Heteroaryl Chloride | 2-Chloropyridine | 2-(2-Ethylphenyl)pyridine |

Note: This table is illustrative and based on general principles of the Negishi coupling, as specific experimental data for this compound is not available.

Influence of Ligand Systems on Reaction Efficiency and Selectivity

The choice of ligand is paramount in palladium-catalyzed cross-coupling reactions, influencing catalyst stability, reactivity, and selectivity. For the coupling of an arylzinc reagent like this compound, phosphine (B1218219) ligands are commonly employed. Ligands such as triphenylphosphine (B44618) (PPh₃) and more sterically demanding, electron-rich biarylphosphine ligands like XPhos or SPhos have been shown to be effective in promoting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The bulky nature of these ligands can facilitate the reductive elimination step, leading to higher yields and faster reaction rates.

Enantioselective Negishi Coupling utilizing Chiral Ligands

While there is no specific literature on the enantioselective Negishi coupling of this compound, this area of research is of significant interest for the synthesis of chiral biaryl compounds. The strategy would involve the use of a chiral ligand on the palladium catalyst to induce asymmetry in the product. This is particularly relevant when the coupling partners could lead to atropisomeric products. The success of such a reaction would be highly dependent on the design of the chiral ligand to effectively control the spatial orientation of the coupling partners during the reductive elimination step.

Stereochemical Control in Negishi Coupling

In reactions involving vinyl electrophiles, the Negishi coupling is generally stereospecific, meaning the stereochemistry of the double bond in the starting material is retained in the product. For example, the reaction of this compound with a (Z)-vinyl bromide would be expected to yield the (Z)-alkene product. However, it has been noted that the choice of ligand can sometimes influence the stereochemical outcome, with some ligand systems leading to a loss of stereointegrity.

Nickel-Catalyzed Cross-Coupling Methodologies

Nickel catalysts offer a cost-effective and often more reactive alternative to palladium for cross-coupling reactions. They are particularly effective for coupling with less reactive electrophiles like aryl chlorides.

Distinct Mechanistic Considerations in Nickel Catalysis

Table 2: Comparison of Palladium and Nickel Catalysis in Cross-Coupling

| Feature | Palladium Catalysis | Nickel Catalysis |

| Cost | Higher | Lower |

| Reactivity with Aryl Chlorides | Generally lower | Generally higher |

| Common Oxidation States | 0, +2 | 0, +1, +2, +3 |

| Mechanistic Pathways | Predominantly two-electron processes | Can involve single-electron transfer (SET) |

Application in sp2-sp3 Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds between sp2- and sp3-hybridized centers is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. wuxiapptec.comscripps.edunih.gov this compound has emerged as a valuable reagent in this context, particularly through its participation in Negishi cross-coupling reactions. wikipedia.orgorganic-chemistry.org This palladium- or nickel-catalyzed reaction facilitates the coupling of organozinc compounds with organic halides. wikipedia.org

In a typical Negishi coupling reaction, this compound can be reacted with a variety of sp3-hybridized organic halides, such as alkyl bromides or chlorides, to form the corresponding ethyl-substituted aromatic compounds. The reaction is generally efficient and proceeds under mild conditions. nih.gov The choice of catalyst and ligands is crucial for the success of the coupling, with palladium complexes bearing phosphine ligands being commonly employed to achieve high yields and selectivity. nih.govorganic-chemistry.org The use of biaryldialkylphosphine ligands, for instance, has been shown to effectively promote the desired reductive elimination step over undesired side reactions like β-hydride elimination. nih.govorganic-chemistry.org

The versatility of this method allows for the introduction of the 2-ethylphenyl moiety into a wide range of aliphatic structures, making it a powerful tool for the synthesis of pharmaceuticals, agrochemicals, and functional materials. The reaction's tolerance for various functional groups further enhances its utility in complex molecule synthesis. organic-chemistry.org

Table 1: Examples of sp2-sp3 Carbon-Carbon Bond Formation using this compound

| Alkyl Halide | Catalyst | Ligand | Product | Yield (%) |

|---|---|---|---|---|

| 1-Bromobutane | Pd(OAc)2 | CPhos | 1-(2-Ethylphenyl)butane | High |

| Iodocyclohexane | Pd2(dba)3 | SPhos | (2-Ethylphenyl)cyclohexane | Good |

| 1-Chloro-2-phenylethane | NiCl2(dppp) | dppp | 1-(2-Ethylphenyl)-2-phenylethane | Moderate |

Other Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Iron, Cobalt)

Beyond the well-established palladium- and nickel-catalyzed reactions, this compound also participates in cross-coupling reactions catalyzed by more earth-abundant and cost-effective metals like iron and cobalt. organic-chemistry.orguni-muenchen.deresearchgate.net These alternative catalytic systems offer a more sustainable approach to C-C bond formation. nih.gov

Iron-catalyzed cross-coupling reactions of arylzinc reagents with alkyl sulfonates have been reported. organic-chemistry.org In these reactions, this compound can couple with primary and secondary alkyl sulfonates in the presence of an iron(III) salt and an additive like TMEDA. organic-chemistry.org This method provides a valuable alternative to the use of alkyl halides.

Cobalt-catalyzed cross-coupling reactions have also gained prominence. researchgate.net These reactions can effectively couple functionalized primary and secondary alkylzinc reagents with a variety of (hetero)aryl halides. nih.gov For instance, this compound can be coupled with aryl bromides or chlorides using a cobalt(II) chloride catalyst in combination with a bipyridine ligand. nih.gov These cobalt-catalyzed systems have shown promise in terms of their functional group tolerance and diastereoselectivity in certain cases. nih.gov The development of these iron and cobalt-catalyzed methods expands the synthetic chemist's toolkit for constructing C(sp2)-C(sp3) bonds, offering more economical and environmentally benign alternatives to traditional palladium-based catalysis. organic-chemistry.orgnih.gov

Addition Reactions to Unsaturated Substrates

This compound can participate in addition reactions to carbonyl compounds, such as aldehydes and ketones. When the carbonyl substrate contains a stereocenter, the addition can proceed with diastereoselectivity, leading to the preferential formation of one diastereomer over the other. This stereochemical control is often achieved through the use of a chiral auxiliary, a stereogenic group temporarily incorporated into one of the reactants to direct the stereochemical outcome of the reaction. wikipedia.org

For example, the addition of this compound to an aldehyde bearing a chiral auxiliary on the alpha-carbon can result in the formation of a secondary alcohol with a high degree of diastereomeric excess. The chiral auxiliary creates a sterically biased environment, forcing the organozinc reagent to attack the carbonyl carbon from a specific face. After the reaction, the auxiliary can be removed, yielding an enantiomerically enriched product. The choice of chiral auxiliary and reaction conditions, such as solvent and temperature, can significantly influence the level of diastereoselectivity.

This compound can undergo copper-mediated conjugate addition, also known as a Michael addition, to α,β-unsaturated carbonyl compounds like enones. organic-chemistry.orgnih.govsynarchive.comyoutube.commasterorganicchemistry.comsrce.hr In this reaction, the organozinc reagent is first transmetalated with a copper(I) salt to form a more reactive organocopper species. This organocopper reagent then adds to the β-carbon of the α,β-unsaturated system in a 1,4-fashion. youtube.com

This methodology is highly valuable for the formation of new carbon-carbon bonds and the construction of more complex molecular frameworks. The reaction is often highly efficient and can be performed under mild conditions. organic-chemistry.orgnih.gov The use of chiral ligands in conjunction with the copper catalyst can enable enantioselective versions of this reaction, providing access to chiral products with high enantiomeric excess. nih.gov The scope of the reaction is broad, tolerating a variety of substituents on both the organozinc reagent and the α,β-unsaturated substrate. organic-chemistry.orgnih.gov

Table 2: Copper-Mediated Conjugate Addition of this compound

| α,β-Unsaturated Substrate | Copper Source | Product | Yield (%) |

|---|---|---|---|

| Cyclohexenone | CuCN·2LiCl | 3-(2-Ethylphenyl)cyclohexanone | High |

| Methyl vinyl ketone | CuI | 4-(2-Ethylphenyl)butan-2-one | Good |

| Chalcone | CuBr·SMe2 | 1,3-Diphenyl-3-(2-ethylphenyl)propan-1-one | Good |

Carbometalation Reactions with Alkynes and Alkenes

Carbometalation reactions involve the addition of an organometallic reagent across a carbon-carbon multiple bond, such as an alkyne or an alkene. beilstein-journals.orgresearchgate.netd-nb.inforsc.org this compound can participate in such reactions, typically catalyzed by a transition metal. beilstein-journals.org

In the case of alkynes, the carbometalation of this compound, often mediated by copper or another transition metal, results in the formation of a vinyl organometallic species. d-nb.inforesearchgate.netresearchgate.net This reaction can proceed with high regio- and stereoselectivity, typically affording the syn-addition product. The resulting vinylzinc reagent is a versatile intermediate that can be trapped with various electrophiles to yield highly substituted alkenes.

Carbozincation of alkenes with this compound is also possible, although it is generally more challenging than with alkynes. beilstein-journals.org The reaction often requires the presence of a catalyst, such as a zirconium or titanium complex, to promote the addition. The regioselectivity of the addition can be influenced by the nature of the alkene and the catalyst employed. These carbometalation reactions provide a powerful method for the stereoselective synthesis of complex olefinic structures.

Chemoselectivity and Functional Group Tolerability in Complex Syntheses

A significant advantage of using this compound in organic synthesis is its high degree of chemoselectivity and functional group tolerance. Organozinc reagents are generally less reactive than their Grignard or organolithium counterparts, which allows them to be used in the presence of a wide array of sensitive functional groups without protection.

The chemoselectivity of this compound is also evident in its reactions with substrates containing multiple electrophilic sites. For instance, in a molecule containing both an aldehyde and a ketone, it is often possible to achieve selective addition to the more reactive aldehyde. Similarly, in conjugate addition reactions, the organozinc reagent, after conversion to an organocuprate, will preferentially attack the β-carbon of an α,β-unsaturated system over a simple ketone. This predictable reactivity makes this compound a reliable tool for the construction of complex and highly functionalized molecules.

Advanced Characterization and Spectroscopic Probes for Mechanistic Insights

In Situ Spectroscopic Techniques for Monitoring Reaction Progress and Intermediates (e.g., NMR, IR, UV-Vis)

In situ spectroscopic methods are indispensable for observing chemical reactions as they happen, providing real-time data on the consumption of reactants, the formation of products, and the appearance of transient intermediates without altering the reaction mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for monitoring the formation of 2-Ethylphenylzinc bromide from its precursors. escholarship.orgnih.gov By tracking the characteristic signals of the aromatic and ethyl protons, one can follow the progress of the zinc insertion reaction. The chemical shifts of the protons on the aromatic ring and the ethyl group are sensitive to the electronic environment, and the formation of the carbon-zinc bond induces noticeable changes in these shifts. For instance, the protons ortho to the zinc-bearing carbon typically experience a change in shielding. libretexts.orglibretexts.org Furthermore, NMR can help elucidate the solution-state structure of the organozinc reagent, which can exist in equilibrium between the mono-aryl species (ArZnBr) and the diaryl species (Ar₂Zn) through the Schlenk equilibrium. nih.govuu.nl Observing the number of signals and their integration can provide insights into the position of this equilibrium. escholarship.org

| Proton Type | Expected Chemical Shift Range (δ, ppm) in Precursor (e.g., 1-bromo-2-ethylbenzene) | Expected Chemical Shift Range (δ, ppm) in this compound | Notes on Shift Changes |

|---|---|---|---|

| Aromatic Protons | 6.8 - 7.6 | 7.0 - 8.0 | Shifts are influenced by the replacement of the bromine atom with the electropositive ZnBr group, altering the electron density of the aromatic ring. Protons ortho to the C-Zn bond are most affected. |

| Methylene Protons (-CH₂) | ~2.7 | ~2.8 - 3.0 | A slight downfield shift may be observed due to changes in the overall electronic structure of the phenyl ring upon metallation. |

| Methyl Protons (-CH₃) | ~1.2 | ~1.3 - 1.5 | Minor shifts are expected as these protons are more distant from the reaction center. |

Infrared (IR) Spectroscopy: In situ IR spectroscopy allows for the real-time monitoring of reactions by tracking the vibrational frequencies of specific bonds. researchgate.net For the formation of this compound, IR can be used to follow the disappearance of the C-Br stretching vibration of the precursor and the appearance of new vibrations associated with the C-Zn bond and the modified aromatic ring. This technique is particularly useful in process chemistry to determine reaction initiation, conversion rates, and endpoints without the need for sampling. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can monitor reaction kinetics by measuring the change in absorbance of reactants, intermediates, or products over time. spectroscopyonline.comresearchgate.net The formation of organometallic compounds like this compound can lead to the emergence of new electronic transitions, often charge-transfer bands, that absorb in the UV-Vis region. By monitoring the absorbance at a specific wavelength, a concentration profile versus time can be generated, from which reaction rates and orders can be determined. sapub.orgthermofisher.com This method is valuable for studying the influence of various reaction conditions on the rate of formation of the organozinc reagent. nih.gov

Crystallographic Studies of Precursors and Model Organozinc Complexes to Understand Coordination Environment and Bonding

X-ray crystallography provides definitive information about the solid-state structure of molecules, including precise bond lengths, bond angles, and coordination geometries. While obtaining a single crystal of this compound itself can be challenging, studies on analogous arylzinc halides and related coordination complexes offer crucial insights into its likely structural features. uu.nl

Organozinc halides of the type RZnX often exhibit a tendency to form aggregated structures. uu.nl In the solid state, they can exist as dimers or polymers where the halide atoms bridge two or more zinc centers. The zinc atom in these structures typically adopts a distorted tetrahedral geometry, coordinating to the aryl group, the bridging halides, and often solvent molecules (like THF) if they are present during crystallization. nih.govgeorgiasouthern.edu This coordination environment is a consequence of zinc's electronic configuration ([Ar]3d¹⁰4s²), which favors tetrahedral arrangements to satisfy its valency. wikipedia.org The C-Zn bond is primarily covalent, while the Zn-Br bond is more polar in nature.

| Parameter | Typical Value Range | Significance |

|---|---|---|

| Zn-C Bond Length | 1.95 - 2.05 Å | Indicates a strong, covalent interaction between the zinc atom and the ethylphenyl group. |

| Zn-Br Bond Length | 2.35 - 2.50 Å | Reflects the polar covalent nature of the zinc-bromine bond. This distance can vary if the bromide is bridging between two zinc centers. |

| C-Zn-Br Bond Angle | 110 - 130° | This angle is a key indicator of the geometry around the zinc atom. In a monomeric, solvated species, it approaches the tetrahedral angle but is often distorted. |

| Coordination Number of Zinc | Typically 4 | In the solid state, zinc usually achieves a coordination number of 4 through coordination with solvent molecules or by forming halide-bridged dimers. |

Advanced Computational Modeling of Electronic Structure and Energetics to Rationalize Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the properties of organometallic reagents that are difficult to study experimentally. nih.gov For this compound, computational modeling can provide deep insights into its electronic structure, the nature of its chemical bonds, and the energetics of its reactions. researchgate.net

These models can calculate the distribution of electron density in the molecule, revealing the polarity of the C-Zn and Zn-Br bonds and identifying the nucleophilic and electrophilic centers. This information is critical for rationalizing the compound's reactivity in reactions like the Negishi cross-coupling. thieme-connect.com For example, calculations can quantify the partial charges on the carbon atom bonded to zinc, confirming its nucleophilic character.

Furthermore, computational modeling can be used to map out the entire energy profile of a reaction involving this compound. By calculating the energies of reactants, transition states, and products, chemists can determine activation barriers and reaction enthalpies. This allows for the prediction of reaction feasibility and selectivity, and it can help elucidate complex reaction mechanisms step-by-step. arxiv.orgresearchgate.net

| Computational Output | Typical Information Provided | Relevance to Reactivity of this compound |

|---|---|---|

| Molecular Orbital Analysis (HOMO/LUMO) | Provides the energy and spatial distribution of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The HOMO is often localized on the C-Zn bond, indicating the nucleophilic nature of the aryl group and its propensity to react with electrophiles. |

| Partial Atomic Charges (e.g., NBO, Mulliken) | Calculates the charge distribution across the atoms in the molecule. | Quantifies the negative charge on the ipso-carbon of the phenyl ring, confirming its role as the primary nucleophilic site. |

| Transition State Energetics | Calculates the activation energy (ΔG‡) for a given reaction step. | Helps to understand the kinetics of subsequent reactions, such as the transmetalation step in a palladium-catalyzed cross-coupling, and rationalize why certain pathways are favored. |

| Bond Dissociation Energies | Calculates the energy required to break a specific bond, such as the C-Zn bond. | Provides insight into the thermal stability and reactivity of the organozinc reagent. |

Synthetic Utility of 2 Ethylphenylzinc Bromide in the Construction of Molecular Complexity

Incorporation into Multi-Step Synthetic Sequences and Cascade Reactions

The controlled reactivity of 2-ethylphenylzinc bromide makes it an excellent candidate for inclusion in multi-step synthetic sequences. wikipedia.org Multi-step synthesis is a common strategy for assembling complex molecules that cannot be formed in a single step. wikipedia.org In such sequences, the 2-ethylphenyl group can be introduced at a specific stage, followed by further transformations of other functional groups within the molecule.

Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive transformations where each subsequent reaction is triggered by the functionality formed in the previous step, all occurring under the same reaction conditions. wikipedia.orgslideshare.net While specific cascade reactions involving this compound are not extensively documented, its chemical nature allows for its potential design into such sequences. For instance, a Negishi cross-coupling reaction could be designed to form an intermediate that subsequently undergoes an intramolecular cyclization or another bond-forming event. The efficiency of cascade reactions lies in their ability to rapidly build molecular complexity from simple precursors in a single operation, reducing waste and saving time. wikipedia.org

A hypothetical cascade sequence could involve the coupling of this compound with a substrate containing both an aryl halide and a distal reactive group. After the initial cross-coupling, the newly introduced 2-ethylphenyl group could sterically or electronically influence a subsequent intramolecular reaction.

| Reaction Type | Description | Potential Role of this compound |

| Multi-Step Synthesis | A series of sequential chemical reactions to create a complex molecule. wikipedia.org | Introduction of the 2-ethylphenyl group at a planned stage of the synthesis. |

| Cascade Reaction | Multiple bond-forming reactions occur consecutively in a single pot. wikipedia.orgslideshare.net | Acts as the initiator of the cascade through a cross-coupling reaction, forming an intermediate poised for subsequent transformations. |

Preparation of Biologically Relevant Molecular Architectures

The introduction of substituted aryl groups is a crucial step in the synthesis of many biologically active compounds and pharmaceutical drugs. nih.govnih.gov The 2-ethylphenyl motif can be found in various molecular scaffolds investigated in medicinal chemistry. Organozinc reagents are valuable in this context due to their functional group tolerance and moderate reactivity, which often prevents unwanted side reactions. nih.gov

The utility of this compound extends to the synthesis of complex, sterically hindered biaryl structures or molecules where the 2-ethylphenyl group is attached to a heterocyclic core, both common features in pharmacologically active agents. nih.gov For example, arylzinc reagents can be used in the key C-C bond-forming step for the synthesis of precursors to anti-inflammatory, anti-cancer, or anti-viral agents. The Negishi coupling, in particular, is a powerful tool for forging C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds, which are ubiquitous in drug molecules. nih.govmit.edunih.gov

While specific clinical data is outside the scope of this article, the generic importance of this synthetic transformation is highlighted by its frequent application in drug discovery programs. The ability to efficiently construct molecules containing the 2-ethylphenyl unit allows for the exploration of structure-activity relationships (SAR) by medicinal chemists. researchgate.net

| Biologically Relevant Scaffold | Synthetic Approach | Significance |

| Substituted Biaryls | Negishi coupling of this compound with a functionalized aryl halide. | Core structures in numerous therapeutic agents. |

| Aryl-Substituted Heterocycles | Cross-coupling with a halogenated heterocyclic compound. | Heterocyclic rings are privileged structures in medicinal chemistry. |

| Complex Natural Product Analogs | Incorporation into a multi-step synthesis of a natural product derivative. | Allows for modification of natural products to improve biological activity. |

Application in Materials Chemistry (e.g., π-conjugated systems)

In materials science, arylzinc reagents are instrumental in the synthesis of π-conjugated polymers and oligomers, which are essential components of organic electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). mdpi.com These materials are characterized by alternating single and multiple bonds, which allow for the delocalization of π-electrons across the polymer backbone. nih.gov

This compound can be used as a monomer precursor in polymerization reactions. Through transition metal-catalyzed cross-coupling polymerizations (e.g., Negishi or Stille-type), it can be coupled with dihaloaromatic or dihaloheterocyclic comonomers. The 2-ethyl group provides steric hindrance that can influence the planarity of the polymer backbone, which in turn affects the electronic properties of the material. Furthermore, the ethyl side chains can enhance the solubility of the resulting polymers in organic solvents, which is crucial for their solution-based processing and fabrication into thin films for electronic devices. nih.gov

The synthesis of well-defined conjugated polymers with specific side chains is key to tuning their optical and electronic properties, such as their absorption and emission wavelengths and charge carrier mobility. rsc.org The incorporation of the 2-ethylphenyl unit allows for the systematic modification of these properties.

| Material Type | Synthetic Method | Function of 2-Ethylphenyl Group |

| π-Conjugated Polymers | Palladium-catalyzed cross-coupling polymerization. | Enhances solubility, influences polymer morphology and electronic properties. nih.gov |

| Organic Small Molecules | Sequential cross-coupling reactions to build defined oligomers. | Serves as a terminal or internal building block to tune molecular properties. |

| Functional Dyes | Negishi coupling to a chromophore core. | Modifies the photophysical properties (absorption/emission) and solubility of the dye. |

Sequential and One-Pot Synthetic Strategies

To improve synthetic efficiency, reduce waste, and save time, modern organic synthesis increasingly relies on sequential and one-pot procedures. ub.edu this compound is well-suited for these strategies. Organozinc reagents can be prepared in situ from the corresponding aryl bromide (2-ethylbromobenzene) and then used directly in a subsequent coupling reaction without isolation. nih.gov

In a sequential cross-coupling strategy, a molecule with multiple halide substituents of differing reactivity (e.g., an iodide and a bromide) can be functionalized stepwise. nih.gov For example, the more reactive halide could first be coupled with a different organometallic reagent, followed by the addition of this compound to couple at the less reactive site.

One-pot reactions involving this compound could involve its in situ formation followed by the addition of an electrophile, such as an acyl chloride or an allyl halide, to form a new C-C bond. researchgate.netresearchgate.net This avoids the handling of the potentially sensitive organometallic reagent and simplifies the experimental procedure.

| Strategy | Description | Example Application with this compound |

| Sequential Coupling | Stepwise reaction of a polyhalogenated substrate with different nucleophiles. nih.gov | Selective coupling at one position of a di- or tri-halogenated aromatic ring. |

| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor without isolation of intermediates. ub.edu | In situ generation of this compound from 2-ethylbromobenzene, followed by a Negishi coupling with an added aryl halide. |

| In Situ Trapping | The organozinc reagent is formed and immediately reacted with an electrophile. | Formation of this compound followed by quenching with an aldehyde to form a secondary alcohol. |

Future Perspectives and Emerging Trends in 2 Ethylphenylzinc Bromide Chemistry

Development of Sustainable and Environmentally Benign Synthetic Protocols

The traditional synthesis of organozinc reagents, including 2-Ethylphenylzinc bromide, often involves the use of volatile and hazardous organic solvents. sciencedaily.com A significant emerging trend is the development of greener synthetic protocols that minimize environmental impact.

One promising approach is the adoption of more sustainable solvents. Research into Grignard reactions, which are analogous to organozinc synthesis, has identified 2-Methyltetrahydrofuran (2-MeTHF) as a viable alternative to traditional ethers like THF. rsc.org 2-MeTHF can be derived from renewable resources and exhibits superior performance in some cases, such as suppressing unwanted side reactions. rsc.org Another green solvent alternative is Cyclopentyl methyl ether (CPME), which is noted for its resistance to peroxide formation and easier drying due to azeotrope formation with water. rsc.org The application of these greener solvents to the synthesis of this compound is a key area for future development.

| Solvent | Key Properties | Sustainability Advantages |

|---|---|---|

| Tetrahydrofuran (THF) | Commonly used, good solvating properties | Petroleum-derived, can form explosive peroxides |

| 2-Methyltetrahydrofuran (2-MeTHF) | Higher boiling point than THF, less prone to peroxide formation | Can be derived from renewable resources, improved safety profile rsc.org |

| Cyclopentyl methyl ether (CPME) | Resistant to peroxide formation, forms an azeotrope with water for easier drying | Lower water miscibility allows for easier workup rsc.org |

Another revolutionary approach is the use of mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent. nih.gov Ball-milling has been successfully employed for the synthesis of Grignard reagents, drastically reducing the amount of organic solvent required to about one-tenth of that used in conventional methods. sciencedaily.com This technique not only reduces hazardous waste but also allows for the preparation of reagents from starting materials with low solubility in common organic solvents. sciencedaily.com The mechanochemical synthesis of this compound represents a significant step towards a more sustainable and efficient manufacturing process. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The inherent instability and sensitivity of many organometallic reagents, including this compound, present challenges for their large-scale synthesis and use in traditional batch processes. nih.gov Continuous flow chemistry offers a powerful solution to these problems by enabling the on-demand synthesis of these reagents in a controlled and safe manner. nih.govvapourtec.com

Flow reactors provide superior mass and heat transfer, allowing for precise control over reaction parameters and minimizing the risks associated with exothermic reactions. vapourtec.com The continuous synthesis of organozinc reagents in flow has been demonstrated, providing a clean solution with reproducible concentrations. nih.govresearchgate.net This "on-demand" approach avoids the need to store large quantities of unstable reagents, enhancing laboratory safety.

The integration of flow chemistry with automated synthesis platforms is a rapidly advancing area. rsc.orgnih.gov These automated systems can perform the entire synthesis process, from reagent preparation to product purification, with minimal human intervention. merckmillipore.com By combining flow synthesis of this compound with automated platforms, complex molecules can be assembled efficiently and reproducibly. This is particularly valuable in drug discovery and process development, where high-throughput screening and optimization are essential. researchgate.net The use of automated systems also allows for the rapid exploration of reaction conditions and the generation of large datasets that can be used to train machine learning algorithms for reaction optimization. rsc.org

| Feature | Benefit in the Context of this compound |

|---|---|

| Enhanced Safety | Minimizes the amount of hazardous reagent present at any given time, better control over exothermic reactions vapourtec.com |

| Improved Control | Precise control of temperature, pressure, and reaction time, leading to higher yields and purity vapourtec.com |

| On-Demand Synthesis | Reagent is generated as needed, avoiding degradation during storage nih.gov |

| Scalability | Easier to scale up production from laboratory to industrial scale researchgate.net |

Exploration of Photocatalytic and Electrocatalytic Methodologies

Emerging trends in organic synthesis are increasingly focused on the use of light and electricity to drive chemical reactions, offering alternative and often more sustainable reaction pathways.

Photoredox catalysis has emerged as a powerful tool for the activation of organozinc reagents. acs.org Under blue light irradiation, an organic photocatalyst can activate organozinc reagents to generate alkyl radicals. acs.orgacs.org These radicals can then participate in a variety of coupling reactions. acs.org This approach opens up new avenues for the application of this compound in radical-mediated transformations, expanding its synthetic utility beyond traditional polar reactions.

Electrocatalysis offers another green and efficient method for the generation of organozinc reagents. oup.com The electrochemical approach can overcome some of the limitations of traditional chemical methods, such as the need for highly activated zinc metal or the use of pre-formed organolithium or Grignard reagents, which are often incompatible with sensitive functional groups. oup.comorganicreactions.org The electrochemical synthesis of aryl zinc compounds, catalyzed by cobalt salts, has been reported as a viable method. google.com Applying this technology to the synthesis of this compound could provide a more direct and functional-group-tolerant route to this important reagent.

Computational Design and Prediction of Novel Transformations

Computational chemistry has become an indispensable tool in modern organic synthesis, providing deep insights into reaction mechanisms and enabling the prediction of reactivity. chemrxiv.org Density Functional Theory (DFT) calculations are increasingly being used to study the mechanisms of reactions involving organozinc reagents, such as the Negishi cross-coupling reaction. nih.govnih.govresearchgate.net

These computational studies can help to elucidate the role of ligands, solvents, and additives in influencing the outcome of a reaction. researchgate.net For example, DFT calculations have been used to understand the differences in the enantioselectivity of Suzuki-Miyaura and Negishi cross-coupling reactions. nih.gov By understanding these subtle mechanistic details, it becomes possible to design more efficient and selective catalytic systems for transformations involving this compound.

Furthermore, computational workflows are being developed to predict the solution structures of organozinc reagents. chemrxiv.orgchemrxiv.org The behavior of these reagents in solution can be complex, with various aggregation states possible. chemrxiv.org Accurate computational models of these solution-phase structures are crucial for predicting their reactivity and for the rational design of new reactions. chemrxiv.org As computational power and theoretical models continue to improve, the in silico design and prediction of novel transformations for this compound will become increasingly prevalent, accelerating the pace of discovery in this field.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-ethylphenylzinc bromide, and how can reaction efficiency be monitored?

- Methodological Answer : A common approach involves transmetallation using organolithium or Grignard intermediates. For example, Ethynylzinc bromide synthesis (analogous to arylzinc reagents) starts by reacting anhydrous ZnBr₂ with an organolithium precursor (e.g., ethynyllithium) in THF at 0°C . The reaction is typically monitored via gas chromatography (GC) to track consumption of the aryl halide starting material. Post-reaction, quenching with dilute HCl and purification via solvent extraction (e.g., hexane) and column chromatography (alumina) yields the product .

Q. How is this compound characterized, and what analytical techniques are critical for purity assessment?

- Methodological Answer : Characterization combines nuclear magnetic resonance (NMR) for structural confirmation (e.g., ^1H/^13C NMR) and mass spectrometry (MS) for molecular weight validation. For example, EI-MS data (e.g., m/z 164 [M⁺] with 100% relative abundance) can confirm molecular ion peaks . GC analysis ensures >95% purity by verifying the absence of starting materials or side products .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Follow protocols for similar organozinc reagents: use inert atmospheres (N₂/Ar) to prevent moisture sensitivity, wear PPE (gloves, goggles), and work in a fume hood. Emergency procedures for bromide exposure (e.g., skin/eye contact) should align with SDS guidelines for structurally related compounds like 4-chlorobenzyl bromide, including immediate rinsing and medical consultation .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalyst) influence the selectivity of cross-coupling reactions involving this compound?

- Methodological Answer : Catalyst choice (e.g., Pd(PPh₃)₄ vs. Ni-based systems) and solvent polarity significantly affect coupling efficiency. For instance, Pd-catalyzed reactions in THF at 25°C favor Negishi couplings with aryl halides, while polar aprotic solvents (e.g., DMF) may enhance reactivity with electrophiles. Systematic optimization (e.g., varying equivalents of KBr or H₂O₂ as in benzyl bromide synthesis ) can mitigate side reactions like oxidation or homo-coupling.

Q. What strategies resolve contradictions in reported yields for this compound-mediated syntheses?

- Methodological Answer : Discrepancies often arise from differences in reagent quality (e.g., ZnBr₂ hydration state) or reaction scale. Replicate studies under controlled conditions (e.g., anhydrous ZnBr₂, strict temperature control) and validate via kinetic analysis (e.g., GC monitoring at hourly intervals ). Compare results with literature benchmarks, such as the 54% yield reported for analogous ethynylzinc bromide syntheses .

Q. How can mechanistic studies differentiate between radical vs. polar pathways in this compound reactions?

- Methodological Answer : Use radical traps (e.g., TEMPO) or isotopic labeling (e.g., deuterated substrates) to probe intermediates. For example, if TEMPO suppresses product formation, a radical pathway is likely. Contrast this with polar mechanisms, where stereochemical outcomes (e.g., retention/inversion) in coupling products can be analyzed via chiral HPLC or NMR .

Q. What advanced purification techniques improve yield and reproducibility for air-sensitive zinc reagents?

- Methodological Answer : Employ Schlenk-line techniques for solvent removal under inert conditions. Distillation via Kugelrohr apparatus (for volatile byproducts) and storage in flame-dried glassware with molecular sieves enhance stability. For trace impurities, preparative HPLC or recrystallization from hexane/THF mixtures may be required .

Data Interpretation and Optimization

Q. How should researchers design experiments to optimize ligand-catalyst systems for this compound couplings?

- Methodological Answer : Use a Design of Experiments (DoE) approach, varying ligand denticity (e.g., monodentate vs. bidentate phosphines), catalyst loading (0.5–5 mol%), and solvent polarity. Response variables (yield, selectivity) can be modeled statistically, as demonstrated in electrophoretic separations of bromide ions .

Q. What computational tools aid in predicting reactivity trends for this compound in C–C bond formation?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., Gaussian, ORCA) can model transition states and activation barriers for cross-coupling steps. Compare computed outcomes with experimental data (e.g., Hammett plots for substituent effects) to validate mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.